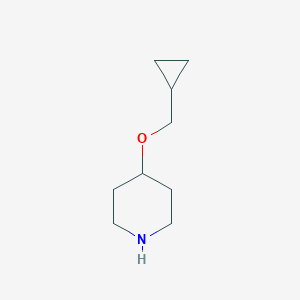

4-(Cyclopropylmethoxy)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopropylmethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-8(1)7-11-9-3-5-10-6-4-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAHQKOAIKIXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589358 | |

| Record name | 4-(Cyclopropylmethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865106-51-0 | |

| Record name | 4-(Cyclopropylmethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(cyclopropylmethoxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 4-(Cyclopropylmethoxy)piperidine Scaffold

An In-Depth Technical Guide to the Synthesis of 4-(Cyclopropylmethoxy)piperidine

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, present in numerous pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to modulate pharmacological properties. The specific compound, this compound, incorporates two key features that make it a valuable building block for drug discovery: the basic nitrogen of the piperidine ring, which is crucial for interacting with biological targets and influencing pharmacokinetic properties, and the cyclopropylmethoxy group at the 4-position. The cyclopropyl moiety is often used by medicinal chemists to enhance metabolic stability, improve potency, and fine-tune lipophilicity. This guide provides a detailed, field-proven experimental protocol for the synthesis of this important intermediate, grounded in the principles of synthetic organic chemistry.

Synthetic Strategy: A Rationale for the Williamson Ether Synthesis

The most direct and reliable method for constructing the target ether linkage in this compound is the Williamson ether synthesis.[2][3][4] This venerable reaction, first reported in 1850, remains one of the most popular and versatile methods for preparing both symmetrical and asymmetrical ethers due to its broad scope and predictability.[2][5]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] In this specific application, the synthesis involves the reaction of a piperidin-4-olate anion (the nucleophile) with a cyclopropylmethyl halide (the electrophile).

Causality Behind Experimental Design:

-

Choice of Nucleophile Precursor: 4-Hydroxypiperidine is the logical starting point. Its hydroxyl group can be deprotonated to form the required alkoxide nucleophile.

-

Choice of Electrophile: (Bromomethyl)cyclopropane (cyclopropylmethyl bromide) is the ideal electrophile. Critically, it is a primary alkyl halide. This structural feature is paramount for the success of an SN2 reaction, as it minimizes the competing E2 elimination pathway that becomes significant with secondary and, especially, tertiary alkyl halides when a strong base (the alkoxide) is present.[3][4][5]

-

Necessity of Nitrogen Protection: The piperidine starting material contains two nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the secondary amine. The nitrogen atom can also react with the cyclopropylmethyl bromide in an undesired N-alkylation side reaction. To ensure selective O-alkylation, the piperidine nitrogen must first be "protected" with a temporary functional group that renders it non-nucleophilic. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its ease of installation and its clean, quantitative removal under acidic conditions that do not affect the newly formed ether bond.

-

Activation of the Nucleophile: Alcohols are generally poor nucleophiles. The Williamson synthesis requires the conversion of the hydroxyl group into its conjugate base, the alkoxide, which is a much stronger nucleophile.[3][5] This is achieved by using a strong, non-nucleophilic base. Sodium hydride (NaH) is a superior choice for this step as it irreversibly deprotonates the alcohol, producing hydrogen gas that bubbles out of the reaction mixture, thus driving the equilibrium to completion.[3][6]

The overall synthetic strategy is therefore a four-stage process: N-protection, alkoxide formation, SN2 etherification, and N-deprotection.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment.

Part 1: N-Boc Protection of 4-Hydroxypiperidine

Rationale: To prevent undesired N-alkylation, the secondary amine is protected as a tert-butyl carbamate.

Procedure:

-

To a stirred solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) at 0 °C (ice bath), add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate, which is often a white solid pure enough for the next step.

Part 2: Synthesis of tert-butyl this compound-1-carboxylate

Rationale: This is the core Williamson ether synthesis step. The protected alcohol is deprotonated with NaH to form the nucleophilic alkoxide, which then displaces the bromide from (bromomethyl)cyclopropane in an SN2 reaction.

Caption: The SN2 mechanism of the Williamson ether synthesis.

Procedure:

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) to a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon).

-

Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, decanting the hexane carefully via cannula.

-

Add anhydrous tetrahydrofuran (THF, approx. 0.4 M) to the washed NaH and cool the suspension to 0 °C.

-

Slowly add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF to the NaH suspension. Effervescence (H₂ gas) will be observed.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

-

Add (bromomethyl)cyclopropane (1.2 eq) to the reaction mixture dropwise.

-

Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

-

Cool the reaction to 0 °C and cautiously quench by the dropwise addition of water to destroy any excess NaH.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure tert-butyl this compound-1-carboxylate.

Part 3: N-Boc Deprotection

Rationale: The final step is the removal of the Boc protecting group to liberate the secondary amine of the target molecule. This is reliably achieved under strong acidic conditions.[7]

Procedure:

-

Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane (approx. 0.3 M).

-

To this solution, add a solution of HCl in 1,4-dioxane (e.g., 4 M solution, 5-10 eq) and stir at room temperature.

-

Stir the reaction for 2-4 hours. The product hydrochloride salt may precipitate as a white solid.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

-

To obtain the free base, dissolve the resulting hydrochloride salt in water and basify to pH > 10 with 2 M NaOH (aq).

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) multiple times.

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as the final product, typically a clear oil.

Quantitative Data Summary

| Reagent/Component | Part | Molar Eq. | Purpose |

| 4-Hydroxypiperidine | 1 | 1.0 | Starting material |

| Di-tert-butyl dicarbonate (Boc₂O) | 1 | 1.1 | Boc protecting agent |

| Triethylamine (Et₃N) | 1 | 1.2 | Base for N-protection |

| tert-butyl 4-hydroxypiperidine-1-carboxylate | 2 | 1.0 | Nucleophile precursor |

| Sodium Hydride (NaH) | 2 | 1.5 | Strong base for alkoxide formation |

| (Bromomethyl)cyclopropane | 2 | 1.2 | Primary alkyl halide electrophile |

| HCl in 1,4-Dioxane | 3 | 5 - 10 | Acid catalyst for deprotection |

References

- Synthesis and Evaluation of 1-(cyclopropylmethyl)-4-(4-[ 11 C]methoxyphenyl)-piperidin-1-yl-2-oxo-1,2-dihydropyridine-3-carbonitrile ([ 11 C]CMDC) for PET Imaging of Metabotropic Glutamate Receptor 2 in the Rat Brain. PubMed.

- Williamson ether synthesis. Wikipedia.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. Google Patents.

- 4-hydroxy-piperidine derivatives and their preparation. Google Patents.

- 4-(4-Cyclopropylphenoxy)piperidine (EVT-8562263). EvitaChem.

- The Williamson Ether Synthesis. Chemistry LibreTexts.

- Williamson Ether Synthesis. Chemistry Steps.

- Williamson Ether Synthesis. J&K Scientific LLC.

- This compound hydrochloride. BLD Pharm.

- This compound (C9H17NO). PubChemLite.

- Piperidine Synthesis. DTIC.

- Synthesis of Novel Compounds Using 1-(3-Methoxypropyl)-4-piperidinamine: Applications and Protocols. Benchchem.

- Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate.

- 4-Hydroxypiperidine hydrochloride synthesis. ChemicalBook.

- 4-((Cyclopropylmethoxy)methyl)piperidine. BLD Pharm.

- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.

- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals.

- Piperidine synthesis. Organic Chemistry Portal.

- Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.

- Cyclopropylmethyl bromide. Ambeed.com.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-(Cyclopropylmethoxy)piperidine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclopropylmethoxy)piperidine is a heterocyclic organic compound that has garnered interest within the medicinal chemistry landscape. As a derivative of piperidine, a ubiquitous scaffold in numerous pharmaceuticals, this molecule holds potential as a key building block in the design of novel therapeutic agents. The piperidine ring system offers a conformationally restricted yet flexible three-dimensional structure, which is advantageous for achieving specific ligand-receptor interactions. The incorporation of a cyclopropylmethoxy group at the 4-position introduces unique physicochemical properties, including modulated lipophilicity and metabolic stability, which are critical parameters in drug design. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, serving as a technical resource for researchers in drug discovery and development.

Chemical Properties and Structure

This compound, with the CAS number 865106-51-0, possesses a molecular formula of C9H17NO and a molecular weight of 155.24 g/mol . Its structure features a central piperidine ring with a cyclopropylmethoxy ether linkage at the C4 position.

| Property | Value | Source |

| CAS Number | 865106-51-0 | ECHEMI[1] |

| Molecular Formula | C9H17NO | PubChemLite[2] |

| Molecular Weight | 155.24 g/mol | ECHEMI[1] |

| Predicted XLogP3 | 0.9 | PubChemLite[2] |

| Hydrogen Bond Donor Count | 1 | ECHEMI[1] |

| Hydrogen Bond Acceptor Count | 2 | ECHEMI[1] |

| Rotatable Bond Count | 3 | ECHEMI[1] |

| Monoisotopic Mass | 155.131014166 Da | PubChemLite[2] |

| Topological Polar Surface Area | 21.3 Ų | ECHEMI[1] |

Structural Elucidation via Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR)

Experimental ¹H NMR data for this compound has been described in the literature.[3] The spectrum is consistent with the proposed structure, showing characteristic signals for the piperidine ring protons, the cyclopropyl group, and the methylene bridge of the ether linkage.

¹H NMR (Methanol-d4): δ 0.29 (m, 2H), 0.58 (m, 2H), 1.11 (m, 1H), 1.54 (m, 2H), 1.98 (m, 2H), 2.70 (m, 2H), 3.14 (m, 2H), 3.42 (m, 1H), 3.48 (d, J=7.0 Hz, 2H).[3]

Predicted Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Based on established chemical shift values for similar structures, the predicted ¹³C NMR spectrum of this compound would exhibit the following approximate signals:

-

Cyclopropyl carbons: ~3-10 ppm

-

Piperidine C3, C5: ~30-35 ppm

-

Piperidine C2, C6: ~45-50 ppm

-

OCH₂: ~70-75 ppm

-

Piperidine C4: ~75-80 ppm

-

Cyclopropyl CH: ~10-15 ppm

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

N-H stretch (secondary amine): A weak to medium band around 3300-3500 cm⁻¹

-

C-H stretch (aliphatic): Multiple bands in the region of 2850-3000 cm⁻¹

-

C-O-C stretch (ether): A strong, characteristic band in the range of 1070-1150 cm⁻¹

-

N-H bend: A medium band around 1590-1650 cm⁻¹

Mass Spectrometry (MS)

The predicted mass spectrum for this compound would show a protonated molecule [M+H]⁺ at m/z 156.13829.[2] Common fragmentation patterns for piperidine derivatives involve initial ionization at the nitrogen atom followed by α-cleavage, leading to the loss of substituents adjacent to the nitrogen. Ring fission is also a common fragmentation pathway.[4]

Synthesis of this compound

A viable synthetic route to this compound involves a two-step process starting from commercially available N-Boc-4-hydroxypiperidine. The first step is a Williamson ether synthesis to introduce the cyclopropylmethoxy group, followed by the deprotection of the Boc group to yield the final product.

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

This step involves the reaction of N-Boc-4-hydroxypiperidine with cyclopropylmethyl bromide in the presence of a strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).[5][6]

Protocol:

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add cyclopropylmethyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl this compound-1-carboxylate.

Step 2: Synthesis of this compound (Deprotection)

The Boc protecting group is removed under acidic conditions to yield the final product.[3]

Protocol:

-

Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in a solution of 4 M HCl in ethyl acetate.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Remove the volatiles under reduced pressure.

-

Dissolve the residue in methanol and basify to pH 8 with a saturated aqueous solution of sodium bicarbonate.

-

Concentrate the mixture and treat the residue with ethyl acetate.

-

Filter the mixture and concentrate the filtrate to afford this compound.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs targeting the central nervous system, cardiovascular diseases, and infectious agents.[7] The introduction of an alkoxy group at the 4-position of the piperidine ring can significantly influence the pharmacological properties of the molecule. 4-Alkoxypiperidine derivatives have been investigated for a variety of biological activities, including analgesic and neuroleptic properties.[8]

The cyclopropylmethyl moiety is often incorporated into drug candidates to enhance metabolic stability and to fine-tune binding interactions with biological targets. The unique conformational and electronic properties of the cyclopropyl group can lead to improved potency and selectivity.

While specific biological data for this compound is not extensively reported, its structural motifs suggest potential utility as an intermediate in the synthesis of compounds targeting a range of biological endpoints. For instance, it can serve as a precursor for more complex molecules in programs aimed at discovering novel modulators of G-protein coupled receptors (GPCRs), ion channels, or enzymes. The secondary amine of the piperidine ring provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships.

Safety and Handling

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.

-

Toxicity: Piperidine itself is toxic and corrosive. While the toxicity of this compound has not been fully evaluated, it should be handled with care, assuming it may have similar hazardous properties.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry methodologies. While comprehensive experimental data on its physicochemical properties and biological activities are limited, its structural features suggest significant potential for the development of novel therapeutic agents. Further investigation into the pharmacological profile of this and related compounds is warranted to fully explore its utility in the field of drug development.

References

- Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]

- Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. [Link]

- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

- Casy, A. F., Beckett, A. H., Hall, G. H., & Vallance, D. K. (1961). Chemistry and Pharmacology of 4-Alkoxy-piperidines Related to Reversed Esters of Pethidine. Journal of Medicinal Chemistry, 4(3), 535-553. [Link]

- PubChemLite. This compound (C9H17NO). [Link]piperidine)

- PubMed. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry, 78, 334-341. [Link]

- PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

- Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. [Link]

- Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

- Utah Tech University. Williamson Ether Synthesis. [Link]

- University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

- The Royal Society of Chemistry. (2016). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. RSC Advances, 6(10), 8345-8355. [Link]

- Supplementary information. [Link]

- Khan Academy. Williamson ether synthesis. [Link]

- Google P

- ResearchGate. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

- Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- SciELO. (2006). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. [Link]

- ResearchGate. Deprotection of the t-butyl ester group. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

- Molecules. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. [Link]

- PubChemLite. This compound. [Link]

- Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

- Tables For Organic Structure Analysis. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Mass Spectrometry: Fragmentation. [Link]

- SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]

- NIST WebBook. 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]-. [Link]

- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

- Organic Chemistry Portal. tert-Butyl Esters. [Link]

- NIST WebBook. Piperidine, 4-methyl-. [Link]

- ChemWhat. tert-butyl-4-(3-(cyclopropylaMino)quinoxalin-2-yloxy)piperidine-1-carboxylate. [Link]quinoxalin-2-yloxy)piperidine-1-carboxylate-cas-1185318-18-6.html)

- NIST WebBook. Piperidine. [Link]

- SpectraBase. 1-(4-Methoxyphenyl)piperidine - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

- 1. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]

- 10. chemos.de [chemos.de]

- 11. carlroth.com [carlroth.com]

Spectroscopic Signature of 4-(Cyclopropylmethoxy)piperidine: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(Cyclopropylmethoxy)piperidine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. In the absence of extensive publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and data from analogous piperidine and cyclopropyl-containing structures to provide a robust predictive analysis. This approach not only offers a detailed spectral forecast but also serves as a practical framework for the characterization of novel piperidine derivatives.

Introduction: The Structural and Analytical Significance of this compound

This compound is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a cyclopropylmethoxy group. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart desirable pharmacokinetic properties such as improved solubility and basicity. The cyclopropyl group is often introduced to enhance metabolic stability and receptor binding affinity. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its behavior in biological systems.

This guide will systematically deconstruct the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound. Each section will present a detailed protocol for data acquisition, a summary of predicted spectral features, and an in-depth interpretation grounded in established chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

A standardized approach to NMR data acquisition is crucial for reproducibility and accurate spectral interpretation.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be complex due to the overlapping signals of the piperidine ring protons. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms and the magnetic anisotropy of the cyclopropyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-2, H-6 (axial) | ~2.5-2.7 | m | 2H | |

| H-2, H-6 (equatorial) | ~3.0-3.2 | m | 2H | |

| H-3, H-5 (axial) | ~1.4-1.6 | m | 2H | |

| H-3, H-5 (equatorial) | ~1.8-2.0 | m | 2H | |

| H-4 | ~3.4-3.6 | m | 1H | |

| -OCH₂- | ~3.3-3.5 | d | 2H | ~7.0 |

| Cyclopropyl CH | ~0.9-1.1 | m | 1H | |

| Cyclopropyl CH₂ | ~0.5-0.7 | m | 2H | |

| Cyclopropyl CH₂' | ~0.2-0.4 | m | 2H | |

| NH | ~1.5-2.5 (broad) | s | 1H |

Interpretation:

-

The protons on the piperidine ring (H-2, H-3, H-5, H-6) will likely appear as complex multiplets due to geminal and vicinal coupling. The axial and equatorial protons will have different chemical shifts.

-

The H-4 proton, being attached to the carbon bearing the ether linkage, is expected to be deshielded and appear around 3.4-3.6 ppm.

-

The methylene protons of the cyclopropylmethoxy group (-OCH₂-) are diastereotopic and will likely appear as a doublet due to coupling with the cyclopropyl methine proton.

-

The cyclopropyl protons will resonate in the highly shielded upfield region (0.2-1.1 ppm), a characteristic feature of this strained ring system.

-

The N-H proton signal is often broad and its chemical shift can vary with solvent and concentration.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | ~45-50 |

| C-3, C-5 | ~30-35 |

| C-4 | ~75-80 |

| -OCH₂- | ~70-75 |

| Cyclopropyl CH | ~10-15 |

| Cyclopropyl CH₂ | ~2-5 |

Interpretation:

-

The carbon atoms of the piperidine ring will appear in the aliphatic region. C-2 and C-6, being adjacent to the nitrogen, will be slightly downfield compared to C-3 and C-5.

-

The C-4 carbon, directly attached to the electronegative oxygen atom of the ether, will be significantly deshielded and is expected to appear in the 75-80 ppm range.

-

The methylene carbon of the ether linkage (-OCH₂-) will also be deshielded, with a predicted chemical shift around 70-75 ppm.

-

The cyclopropyl carbons will be found in the upfield region of the spectrum, which is characteristic of these strained three-membered rings.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR-FTIR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the neat liquid or solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after analysis.

Predicted IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium, broad |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| C-H Stretch (Cyclopropyl) | ~3100 | Medium |

| C-O Stretch (Ether) | 1070-1150 | Strong |

| N-H Bend | 1590-1650 | Medium |

| C-H Bend | 1350-1480 | Medium |

Interpretation:

-

A broad absorption band in the 3300-3500 cm⁻¹ region is a clear indicator of the N-H stretching vibration of the secondary amine in the piperidine ring.

-

Strong bands in the 2850-3000 cm⁻¹ range are due to the C-H stretching of the piperidine and methoxy methylene groups.

-

A weaker band around 3100 cm⁻¹ is characteristic of the C-H stretching vibrations within the cyclopropyl ring.

-

A strong, prominent absorption in the 1070-1150 cm⁻¹ region is diagnostic for the C-O stretching of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and aiding in structural elucidation.

Experimental Protocol: MS Data Acquisition

Electrospray Ionization (ESI-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrum

The molecular formula of this compound is C₉H₁₇NO, with a monoisotopic mass of 155.1310 g/mol .[1]

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 156.1383 | Protonated molecular ion |

| [M+Na]⁺ | 178.1202 | Sodium adduct |

| [M-H]⁻ | 154.1237 | Deprotonated molecular ion |

Fragmentation Analysis: The fragmentation of the [M+H]⁺ ion of this compound is likely to proceed through several key pathways. The fragmentation of piperidine alkaloids often involves the loss of substituents or ring cleavage.[2][3]

-

Loss of the cyclopropylmethyl group: Cleavage of the C-O bond could lead to the loss of a cyclopropylmethyl radical, resulting in a fragment corresponding to 4-hydroxypiperidine.

-

Alpha-cleavage: Fragmentation adjacent to the nitrogen atom is a common pathway for amines, leading to the opening of the piperidine ring.

-

Cleavage of the ether bond: The ether linkage can also be a site of fragmentation.

A logical workflow for the integrated spectroscopic analysis is depicted below.

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Cyclopropylmethoxy)piperidine (CAS Number: 865106-51-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization strategy for 4-(cyclopropylmethoxy)piperidine (CAS Number: 865106-51-0), a piperidine derivative of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, this guide outlines a robust and scientifically sound two-step synthetic protocol. The proposed synthesis involves the N-protection of 4-hydroxypiperidine, followed by a Williamson ether synthesis, and subsequent deprotection. This approach is designed to be efficient and scalable. Furthermore, this guide details the expected analytical characterization of the final compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug discovery.

Introduction

Piperidine and its derivatives are among the most significant heterocyclic scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The piperidine ring serves as a versatile template that can be functionalized to modulate physicochemical properties and biological activity. This compound is a unique derivative that combines the saturated piperidine core with a cyclopropylmethoxy side chain. The cyclopropyl group is a well-known bioisostere for a phenyl ring or a gem-dimethyl group and can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.

This guide will detail a proposed, reliable synthetic pathway to access this compound and the analytical methods for its thorough characterization.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process, beginning with the protection of the piperidine nitrogen, followed by a Williamson ether synthesis, and concluding with deprotection. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is crucial to prevent the secondary amine from acting as a nucleophile in the ether synthesis step, which would lead to unwanted N-alkylation.

Synthetic Strategy Overview

The proposed synthesis is outlined in the workflow diagram below.

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-butyl 4-hydroxy-1-piperidinecarboxylate (N-Boc-4-hydroxypiperidine)

-

Rationale: The protection of the secondary amine of 4-hydroxypiperidine is essential to prevent N-alkylation in the subsequent ether synthesis. The Boc group is an ideal choice due to its stability under basic conditions and its facile removal under acidic conditions.[1]

-

Protocol:

-

To a stirred solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of tert-butyl 4-(cyclopropylmethoxy)-1-piperidinecarboxylate (N-Boc-4-(cyclopropylmethoxy)piperidine)

-

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[2][3] A strong base is required to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine to form the more nucleophilic alkoxide. Sodium hydride (NaH) is a suitable non-nucleophilic strong base for this purpose. Anhydrous conditions are necessary as NaH reacts violently with water.

-

Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add cyclopropylmethyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and cautiously quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 3: Synthesis of this compound

-

Rationale: The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.[4] Trifluoroacetic acid (TFA) in DCM is a common and effective reagent for this transformation. Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent can be used.

-

Protocol:

-

Dissolve N-Boc-4-(cyclopropylmethoxy)piperidine (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

-

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are proposed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the cyclopropyl group, and the methylene bridge.

-

Piperidine Ring Protons: Complex multiplets are expected in the regions of approximately 2.5-3.1 ppm (for protons adjacent to the nitrogen) and 1.4-1.9 ppm (for the remaining ring protons).

-

Cyclopropylmethoxy Protons: The methylene protons (-O-CH₂-) should appear as a doublet around 3.3-3.5 ppm. The cyclopropyl protons will likely show complex multiplets in the upfield region, typically between 0.2 and 1.1 ppm.

-

NH Proton: A broad singlet corresponding to the N-H proton of the piperidine ring is expected, the chemical shift of which can vary depending on the solvent and concentration.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Piperidine Ring Carbons: Signals for the piperidine carbons are expected in the range of 40-70 ppm.

-

Cyclopropylmethoxy Carbons: The methylene carbon (-O-CH₂-) should appear around 70-75 ppm. The cyclopropyl carbons will be observed in the upfield region, typically below 15 ppm.

-

Table 1: Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Piperidine C2-H, C6-H | 2.9 - 3.1 (m) | ~45 |

| Piperidine C3-H, C5-H | 1.4 - 1.9 (m) | ~30 |

| Piperidine C4-H | 3.2 - 3.4 (m) | ~75 |

| -O-CH₂- | 3.3 - 3.5 (d) | ~73 |

| Cyclopropyl CH | 0.9 - 1.1 (m) | ~10 |

| Cyclopropyl CH₂ | 0.2 - 0.5 (m) | ~3 |

| NH | Variable (broad s) | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₁₇NO), the expected monoisotopic mass is approximately 155.13 g/mol .[5]

-

Expected Data: In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 156.14. Fragmentation patterns could involve the loss of the cyclopropylmethyl group or cleavage of the piperidine ring.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 156.13829 |

| [M+Na]⁺ | 178.12023 |

Data obtained from PubChemLite.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.

-

Expected Data:

-

N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region for the C-H stretching of the piperidine and cyclopropyl groups. The C-H stretches of the cyclopropyl ring may appear at slightly higher wavenumbers (>3000 cm⁻¹).

-

C-O Stretch: A strong C-O stretching band for the ether linkage is expected in the range of 1070-1150 cm⁻¹.

-

Conclusion

This technical guide has outlined a detailed and scientifically grounded approach for the synthesis and characterization of this compound. The proposed two-step synthesis, employing a Boc protection strategy followed by a Williamson ether synthesis and deprotection, represents a reliable method for accessing this valuable piperidine derivative. The comprehensive characterization plan, utilizing NMR, MS, and IR spectroscopy, will ensure the unambiguous confirmation of the structure and purity of the synthesized compound. This guide is intended to empower researchers in medicinal chemistry and drug development with the necessary information to synthesize and study this and related molecules.

References

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- BenchChem. (2025).

- PubChemLite. This compound (C9H17NO).

- EvitaChem. Buy 4-(4-Cyclopropylphenoxy)piperidine (EVT-8562263).

- BenchChem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.

- ChemicalBook. N-Boc-4-(Cyclopropylmethyl)piperazine synthesis.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Chem-Station Int. Ed. (2014). Williamson Ether Synthesis.

- ResearchGate. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group.

- MDPI. (2024). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.

- MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin.

- BenchChem. (2025). Spectroscopic Profile of 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide.

- ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

- Sigma-Aldrich. N-Boc-piperidine 98 75844-69-8.

- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - this compound (C9H17NO) [pubchemlite.lcsb.uni.lu]

"mechanism of action of 4-(Cyclopropylmethoxy)piperidine in biological systems"

An In-Depth Technical Guide Topic: The Hypothesized Mechanism of Action of 4-(Cyclopropylmethoxy)piperidine in Biological Systems Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents targeting the central nervous system (CNS).[1][2] This guide delineates the probable mechanism of action for this compound, a representative piperidine derivative. Based on extensive structure-activity relationship (SAR) data from analogous compounds, we hypothesize that its primary biological target is the Sigma-1 Receptor (S1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[3][4][5][6] This document provides a comprehensive framework for validating this hypothesis, detailing the molecular interactions, downstream signaling cascades, and a logical, field-proven experimental workflow. We will explore the causality behind each experimental step, from initial binding affinity assays to functional characterization and in vivo validation, providing a self-validating system for researchers.

The Sigma-1 Receptor: A Unique Molecular Chaperone and Pluripotent Modulator

Unlike traditional G-protein coupled receptors or ion channels, the Sigma-1 Receptor (S1R) is an intracellular chaperone protein primarily localized to the mitochondria-associated membrane (MAM), a critical interface between the ER and mitochondria.[7][8][9] Its unique mode of action allows it to modulate a wide array of cellular functions, making it a high-value target for therapeutic intervention in neurological disorders, pain, and psychiatric conditions.[5][10]

Under basal conditions, S1R is bound to the 78-kDa glucose-regulated protein, also known as Binding Immunoglobulin Protein (BiP), which maintains it in an inactive state.[9][11] Upon stimulation by agonist ligands, cellular stress, or ER calcium depletion, S1R dissociates from BiP.[8][9] This dissociation is the pivotal activation step, freeing S1R to translocate and interact with a diverse set of "client" proteins, thereby regulating their function.[9][11]

Key downstream effects of S1R activation include:

-

Modulation of Ion Channels: S1R directly interacts with and modulates the activity of various voltage-gated ion channels, including Ca²⁺, K⁺, and Na⁺ channels, which is crucial for regulating neuronal excitability.[7][8][10][12]

-

Calcium Signaling Regulation: By chaperoning the inositol 1,4,5-trisphosphate receptor (InsP₃R) at the MAM, S1R facilitates efficient calcium flux from the ER to the mitochondria, supporting mitochondrial function and ATP production.[8][12][13]

-

Potentiation of NMDA Receptors: S1R activation can enhance N-methyl-D-aspartate (NMDA) receptor signaling, a key process in synaptic plasticity, learning, and memory.[10][12][13]

-

Neuroprotection and Cellular Resilience: Through its chaperoning activities and modulation of signaling pathways like Brain-Derived Neurotrophic Factor (BDNF), S1R activation helps mitigate cellular stress, reduce apoptosis, and promote neuronal survival.[8][10]

The structural features of this compound—namely the basic nitrogen within the piperidine ring and the specific ether linkage—are consistent with pharmacophores known to bind with high affinity to the S1R.[3][4][5] The following diagram illustrates the hypothesized signaling pathway.

Caption: Hypothesized Sigma-1 Receptor (S1R) Signaling Pathway.

A Validated Experimental Workflow for Mechanistic Elucidation

To rigorously test the hypothesis that this compound acts as an S1R modulator, a multi-step, integrated workflow is essential. This progression ensures that each step logically builds upon the last, providing a self-validating cascade of evidence from target binding to physiological function.

Caption: Logical workflow for validating the mechanism of action.

Step 1: Target Engagement & Selectivity Profiling

Causality: The foundational experiment must confirm a direct physical interaction between the compound and its hypothesized target. A radioligand binding assay is the gold standard for quantifying this interaction (affinity) and assessing specificity by testing against related targets (selectivity).

Protocol: Competitive Radioligand Binding Assay for S1R [14][15]

-

Preparation of Membranes:

-

Homogenize guinea pig liver tissue or cultured cells (e.g., CHO cells overexpressing human S1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA protein assay.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for each condition: total binding, non-specific binding, and competitive binding.

-

Add a constant concentration of a selective S1R radioligand, such as [³H]-(+)-pentazocine (e.g., 3 nM final concentration).[16]

-

For non-specific binding wells, add a high concentration of a known S1R ligand (e.g., 10 µM haloperidol) to saturate the receptors.

-

For competitive binding wells, add increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

Add the membrane preparation (e.g., 100 µg protein per well) to initiate the binding reaction.

-

Incubate the plate at room temperature for 120 minutes to reach equilibrium.

-

-

Detection and Analysis:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the inhibition constant (Ki) by fitting the competitive binding data to a one-site competition model using non-linear regression analysis (e.g., GraphPad Prism).

-

Data Presentation: The results should be presented in a clear, tabular format, including selectivity data for the closely related Sigma-2 Receptor (S2R).

| Compound | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R/S1R) |

| This compound | e.g., 5.2 | e.g., 850 | 163-fold |

| (+)-Pentazocine (Reference Agonist) | e.g., 3.1 | e.g., 2,500 | 806-fold |

| Haloperidol (Reference Antagonist) | e.g., 2.5 | e.g., 6.5 | 2.6-fold |

Step 2: Functional Characterization

Causality: Demonstrating binding is insufficient; we must determine the functional consequence. For an S1R agonist, the primary molecular event is the dissociation of the S1R-BiP complex. A functional assay that measures this event provides direct evidence of agonism.

Protocol: S1R-BiP Dissociation Assay using NanoBiT [11]

This protocol utilizes the NanoLuc Binary Technology (NanoBiT), where S1R and BiP are fused to the Large BiT (LgBiT) and Small BiT (SmBiT) subunits of NanoLuc luciferase, respectively. Proximity of S1R and BiP reconstitutes a functional enzyme; dissociation upon agonist binding causes a measurable loss of luminescence.

-

Cell Line Preparation:

-

Co-transfect HEK293 or CHO cells with two plasmids: one encoding S1R-LgBiT and another encoding SmBiT-BiP.

-

Culture the cells for 24-48 hours to allow for protein expression.

-

-

Assay Procedure:

-

Plate the transfected cells in a white, opaque 96-well plate.

-

Replace the culture medium with an assay buffer (e.g., Opti-MEM) containing the Nano-Glo® Live Cell Substrate.

-

Measure the baseline luminescence using a plate reader.

-

Add this compound at various concentrations. To confirm specificity, in separate wells, co-incubate the compound with a known S1R antagonist (e.g., haloperidol or NE-100).

-

Monitor the luminescence signal kinetically over time (e.g., every 2 minutes for 60 minutes).

-

-

Data Analysis:

-

Normalize the data to the baseline reading for each well.

-

An agonist will produce a rapid, dose-dependent decrease in luminescence, indicating S1R-BiP dissociation.[11]

-

An antagonist will produce no change on its own but will block the luminescence decrease caused by a known agonist.

-

Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the dose-response curves.

-

Step 3: Cellular Activity Assessment

Causality: A functionally active compound must produce a meaningful biological effect in a cellular context. Given the known roles of S1R, a neuroprotection assay provides a robust measure of relevant cellular activity.[10]

Protocol: In Vitro Oxidative Stress Neuroprotection Assay [17]

-

Cell Culture:

-

Culture a human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons in appropriate media.

-

Plate the cells in a 96-well plate and allow them to adhere and differentiate if necessary.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a set period (e.g., 1 hour).

-

Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or glutamate to the media. Include vehicle-only (no stress) and stress-only (no compound) control wells.

-

-

Viability Assessment:

-

After the stress incubation period (e.g., 24 hours), measure cell viability using a standard method like the MTT assay or a live/dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1).

-

Read the absorbance or fluorescence on a plate reader.

-

-

Data Analysis:

-

Normalize the viability data to the vehicle-only (100% viability) and stress-only (0% protection) controls.

-

A neuroprotective compound will show a dose-dependent increase in cell viability in the presence of the neurotoxic stressor.

-

Step 4: In Vivo Proof-of-Concept

Causality: To establish therapeutic potential, the compound's mechanism of action must be validated in a complex, living system. An in vivo model of a relevant neurological disease, such as cerebral ischemia, serves as the ultimate proof-of-concept.[18][19][20]

Protocol: In Vivo Neuroprotection in a Rodent Model of Stroke (Middle Cerebral Artery Occlusion - MCAO)

-

Animal Model:

-

Use adult male Wistar rats or C57BL/6 mice.

-

Induce focal cerebral ischemia by performing the MCAO procedure, which involves temporarily blocking the middle cerebral artery with an intraluminal filament.

-

-

Drug Administration:

-

Administer this compound (e.g., via intraperitoneal injection) at various doses either before (pre-treatment) or shortly after (post-treatment) the onset of ischemia. Include a vehicle control group.

-

-

Behavioral Assessment:

-

At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., Bederson score) that assesses motor function and coordination.

-

-

Infarct Volume Analysis:

-

Following behavioral testing, euthanize the animals and harvest the brains.

-

Slice the brains into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted (damaged) tissue white.

-

Quantify the infarct volume using image analysis software.

-

-

Data Analysis:

-

Compare the neurological deficit scores and infarct volumes between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA).

-

A successful neuroprotective agent will significantly reduce both the neurological deficit score and the infarct volume compared to the vehicle control.

-

Conclusion

The structural characteristics of this compound strongly suggest its role as a modulator of the Sigma-1 Receptor. This guide provides a scientifically rigorous and logically structured framework for definitively establishing its mechanism of action. By progressing from direct target binding and functional assays to cellular and in vivo models, researchers can build a comprehensive and validated data package. The pluripotent nature of the S1R means that confirming this mechanism opens therapeutic possibilities across a wide range of currently underserved neurological and psychiatric diseases.

References

-

Su, T.-P., Hayashi, T., & Maurice, T. (2010). The sigma-1 receptor chaperone and its implication for the treatment of CNS disorders. Central Nervous System Agents in Medicinal Chemistry, 10(3), 229-244. [Link]

-

Lattmann, E., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4646–4662. [Link]

-

Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. [Link]

-

Staroń, J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

-

Sarto, F., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

-

Peviani, M., et al. (2021). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 15, 709549. [Link]

-

Fisher, A., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

-

Zampieri, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209. [Link]

-

Wang, N., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology, 13, 883328. [Link]

-

Wang, N., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology. [Link]

-

ION Biosciences. GPCR Assay Services. [Link]

-

De Ryck, M., et al. (2002). Screening for Cerebroprotective Agents Using an in Vivo Model of Cerebral Reversible Depolarization in Awake Rats. Journal of Pharmacological and Toxicological Methods, 47(2), 79-88. [Link]

-

Rees, S., & Worley, J. (2001). Functional Assay Systems for Drug Discovery at G-Protein Coupled Receptors and Ion Channels. Drug Discovery Today, 6(1), 31-41. [Link]

-

Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.21.1–1.21.11. [Link]

-

Zhu, T., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(11), 1735–1744. [Link]

-

Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

-

Zhou, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Cell and Developmental Biology, 9, 611443. [Link]

-

Auctores. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. [Link]

-

Savotchenko, A., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]

-

Endres, M., & Dirnagl, U. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database. [Link]

-

Martin, K. N., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 249. [Link]

-

Paredes, A., et al. (2024). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. [Link]

-

Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific reports, 8(1), 1950. [Link]

-

Chemspace. 4-cyclopropylidene-N-(2-methoxyphenyl)piperidine-1-carboxamide. [Link]

-

Fernández-diz, B., et al. (2023). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS sensors, 8(6), 2419–2429. [Link]

-

Lasota, A. M., & Skariyachan, S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 27(19), 6539. [Link]

-

PubChem. This compound. [Link]

-

Zhang, T., et al. (2017). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Scientific reports, 7(1), 1438. [Link]

-

Ullah, R., et al. (2021). Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)Cyclopentanone for Therapeutic Potential in Neurological Disorders. Drug Design, Development and Therapy, 15, 4559–4573. [Link]

-

Kaur, S., et al. (2023). Therapeutic impact of alkaloids in neurological diseases: A promising key molecule. Neurochemistry International, 163, 105467. [Link]

-

Chen, Y., et al. (2024). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Marine drugs, 22(7), 296. [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

-

Jeengar, M. K., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules (Basel, Switzerland), 27(2), 488. [Link]

-

Gager, J., et al. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

-

D'Souza, D., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels (Austin, Tex.), 9(6), 317–323. [Link]

-

Rogers, S. L., & Friedhoff, L. T. (1998). Clinical benefits of a new piperidine-class AChE inhibitor. Acta neurologica Scandinavica. Supplementum, 168, 58–62. [Link]

-

Tolosa, E. S., et al. (1977). Antagonism by piperidine of levodopa effects in Parkinson disease. Neurology, 27(9), 875–877. [Link]

-

Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 279, 116845. [Link]

-

Rather, R. A., & Bhagat, M. (2018). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. Phytomedicine : international journal of phytotherapy and phytopharmacology, 43, 133–146. [Link]

-

Rather, R. A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 12, 772418. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. digibug.ugr.es [digibug.ugr.es]

- 5. chemrxiv.org [chemrxiv.org]

- 6. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]

- 13. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 16. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Screening for cerebroprotective agents using an in vivo model of cerebral reversible depolarization in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 4-(Cyclopropylmethoxy)piperidine for Drug Development Professionals

Introduction: The Significance of 4-(Cyclopropylmethoxy)piperidine in Modern Drug Discovery

This compound is a heterocyclic amine that has garnered interest within the pharmaceutical landscape. Its structural motif, featuring a piperidine ring coupled with a cyclopropylmethoxy group, presents a unique combination of lipophilicity and polarity, making it a versatile scaffold in medicinal chemistry. The piperidine core is a prevalent feature in numerous approved drugs, valued for its ability to interact with a wide range of biological targets, while the cyclopropylmethoxy side chain can influence metabolic stability and binding affinity. As researchers and drug development professionals, a thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is paramount for advancing it from a promising lead compound to a viable clinical candidate.

This guide provides a comprehensive overview of the solubility and stability of this compound. It is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively handle and formulate this compound, thereby accelerating the drug development process. We will delve into its solubility profile across a spectrum of relevant solvents and its stability under various stress conditions. The experimental protocols detailed herein are grounded in established scientific principles to ensure reliable and reproducible results.

Physicochemical Properties of this compound

A fundamental grasp of the key physicochemical parameters of this compound is essential for predicting its behavior in various experimental and physiological environments.

| Property | Value | Source |

| Molecular Formula | C9H17NO | [1][2] |

| Molecular Weight | 155.24 g/mol | [1] |

| XLogP3 (Predicted) | 0.9 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

The predicted XLogP3 value of 0.9 suggests a moderate degree of lipophilicity, which indicates that the compound may have a reasonable balance between aqueous solubility and membrane permeability.[1][2] The presence of a hydrogen bond donor (the amine proton) and two acceptors (the nitrogen and oxygen atoms) suggests the potential for interactions with polar solvents.[1]

Solubility Profile: A Critical Parameter for Formulation and Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and the feasibility of developing various dosage forms. Poor solubility can lead to erratic absorption and insufficient therapeutic effect. The piperidine ring, while containing a polar nitrogen atom, can be rendered less water-soluble by the presence of nonpolar substituents.[2] The solubility of piperidine-containing compounds is often pH-dependent due to the basic nature of the piperidine nitrogen.[2]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[3][4][5] This technique involves agitating an excess of the solid compound in a specific solvent until equilibrium is achieved, followed by quantification of the dissolved compound in the supernatant.

-

Preparation of Saturated Solutions:

-

Add an excess amount (e.g., 5-10 mg) of solid this compound to a series of 2 mL glass vials.

-

To each vial, add 1 mL of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, ethanol, methanol, dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane, and acetone).

-

Ensure that an excess of solid material remains undissolved.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to permit the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of dissolved this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Illustrative Solubility Data for this compound

The following table presents a hypothetical, yet plausible, solubility profile for this compound based on the general characteristics of similar piperidine derivatives.

| Solvent | Temperature (°C) | Approximate Solubility (mg/mL) | Notes |

| Water (pH 7.0) | 25 | 0.5 - 1.5 | Low aqueous solubility at neutral pH. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 37 | 0.8 - 2.0 | Slightly increased solubility at physiological pH and temperature. |